molecular formula C20H19NO4 B2383528 N-(4-methoxyphenyl)-5-[(2-methylphenoxy)methyl]furan-2-carboxamide CAS No. 878715-89-0

N-(4-methoxyphenyl)-5-[(2-methylphenoxy)methyl]furan-2-carboxamide

Cat. No. B2383528
CAS RN: 878715-89-0
M. Wt: 337.375
InChI Key: VOOJDDAAFPASJR-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-5-[(2-methylphenoxy)methyl]furan-2-carboxamide, also known as MFC, is a novel compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. MFC belongs to the class of furan-2-carboxamide compounds, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Scientific Research Applications

Furan Formation and Mechanisms

  • Research into furan formation has revealed that reactions involving chromium carbene complexes with acetylenes can produce furans, demonstrating the chemical's role in constructing new aromatic nuclei (J. Mccallum et al., 1988).

Antiprotozoal Agents

  • Some derivatives of furan compounds, specifically those involving imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, have been identified as potent antiprotozoal agents, indicating the potential medicinal applications of these compounds (M. Ismail et al., 2004).

Bioactivity in Plant Extracts

  • Furan-2-carboxylic acids derived from the roots of Nicotiana tabacum have shown significant anti-tobacco mosaic virus activities, suggesting the potential of these compounds in plant protection and bioactivity studies (Yu-Ping Wu et al., 2018).

Metal Complexes and Biological Activity

  • Research on Schiff-base ligands derived from furan-2-carboxylic acids has led to the development of cobalt and cadmium complexes. These complexes have been studied for their potential biological activity, particularly against bacterial strains (R. Ahmed et al., 2013).

Anti-Bacterial Activities

  • N-(4-bromophenyl)furan-2-carboxamide and its analogues have been synthesized and tested for their in vitro anti-bacterial activities against clinically isolated drug-resistant bacteria. This highlights the potential of furan-2-carboxamide derivatives in addressing bacterial resistance (A. Siddiqa et al., 2022).

Synthesis and Metallation Properties

  • The synthesis of imidate derivatives of thiophene and furan has been explored, along with their metallation properties. This research aids in understanding the synthetic applications and chemical behavior of these furan derivatives (R. Barcock et al., 1994).

Fluorescent Chemosensor Development

  • A phenoxazine-based fluorescent chemosensor incorporating a furan-2-carboxamide group has been developed for the detection of Cd2+ and CN− ions, demonstrating the application of these compounds in bio-imaging and environmental monitoring (P. Ravichandiran et al., 2020).

Catalysis and Organic Synthesis

  • Studies on the palladium-catalyzed condensation of N-aryl imines and alkynylbenziodoxolones have shown the formation of multisubstituted furans. This research is significant for understanding the mechanisms in organic synthesis and catalysis involving furan compounds (Beili Lu et al., 2014).

properties

IUPAC Name

N-(4-methoxyphenyl)-5-[(2-methylphenoxy)methyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-14-5-3-4-6-18(14)24-13-17-11-12-19(25-17)20(22)21-15-7-9-16(23-2)10-8-15/h3-12H,13H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOOJDDAAFPASJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC2=CC=C(O2)C(=O)NC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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